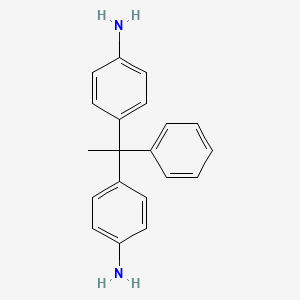

4,4'-(1-Phenylethane-1,1-diyl)dianiline

Description

4,4'-(1-Phenylethane-1,1-diyl)dianiline (CAS: 1571-75-1) is an aromatic diamine characterized by a central 1-phenylethane-1,1-diyl group bridging two aniline moieties. Structurally, it is analogous to bisphenol derivatives such as Bisphenol AP (4,4'-(1-phenylethane-1,1-diyl)diphenol), but differs in its terminal functional groups (amine vs. phenol) . This compound serves as a critical precursor in polymer chemistry, particularly in synthesizing high-performance polyimides and polyurethanes. Its rigid, non-planar structure enhances thermal stability and mechanical strength in resulting materials . While less studied than its methylene-bridged counterpart (4,4'-methylene dianiline, MDA), it has gained attention in advanced material applications due to its unique stereoelectronic properties .

Properties

CAS No. |

13555-38-9 |

|---|---|

Molecular Formula |

C20H20N2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

4-[1-(4-aminophenyl)-1-phenylethyl]aniline |

InChI |

InChI=1S/C20H20N2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14H,21-22H2,1H3 |

InChI Key |

CJXRYVQHINFIKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)dianiline typically involves the reaction of aniline with a phenylethane derivative under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where aniline reacts with 1-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of 4,4’-(1-Phenylethane-1,1-diyl)dianiline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: 4,4’-(1-Phenylethane-1,1-diyl)dianiline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

Reduction: This compound can be reduced to form various amine derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the aniline groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4,4’-(1-Phenylethane-1,1-diyl)dianiline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism by which 4,4’-(1-Phenylethane-1,1-diyl)dianiline exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Diamines and Bisphenols

| Compound Name | Bridging Group | Terminal Groups | Key Applications |

|---|---|---|---|

| 4,4'-(1-Phenylethane-1,1-diyl)dianiline | 1-Phenylethane-1,1-diyl | -NH₂ | Polyimides, epoxy curing agents |

| 4,4'-Methylene Dianiline (MDA) | -CH₂- | -NH₂ | Polyurethanes, epoxy resins |

| Bisphenol AP | 1-Phenylethane-1,1-diyl | -OH | Plastic additives, flame retardants |

| 4,4'-(Cyclohexane-1,1-diyl)dianiline | Cyclohexane-1,1-diyl | -NH₂ | High-temperature polyimides |

| 4,4'-Diaminodiphenylmethane (MDA) | -CH₂- | -NH₂ | Elastomers, corrosion inhibitors |

Key Observations :

- The 1-phenylethane-1,1-diyl group in 4,4'-(1-Phenylethane-1,1-diyl)dianiline introduces steric hindrance and rigidity, enhancing thermal resistance compared to MDA’s flexible -CH₂- bridge .

- Substitution of -NH₂ (dianiline) with -OH (Bisphenol AP) shifts applications from polymer precursors to plastic additives .

Thermal and Mechanical Properties

Table 2: Thermal Stability and Material Performance

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Dielectric Constant (ε) |

|---|---|---|---|

| 4,4'-(1-Phenylethane-1,1-diyl)dianiline | 180–185* | >300 | 3.2–3.5 (polymer) |

| MDA | 89–92 | 250–280 | 2.8–3.0 |

| Jeffamine-based Polyetherimide | N/A | 400–450 | 4.5–5.0 (with BaTiO₃) |

| Cyclopentyl Dianiline (CPDA) | 210–215 | 320–350 | 3.0–3.2 |

Key Findings :

- The phenylethane bridge in 4,4'-(1-Phenylethane-1,1-diyl)dianiline contributes to higher decomposition temperatures (>300°C) compared to MDA (250–280°C) .

- Jeffamine polyetherimides modified with BaTiO₃ exhibit superior dielectric properties (ε = 4.5–5.0), highlighting the impact of composite design .

Toxicity and Environmental Behavior

Table 3: Health and Environmental Profiles

| Compound | Carcinogenicity | Hepatotoxicity | Environmental Persistence |

|---|---|---|---|

| 4,4'-(1-Phenylethane-1,1-diyl)dianiline | Limited data | Not reported | Unknown |

| MDA | Known (IARC 2B) | High | Moderate (soil half-life: 30–60 days) |

| Bisphenol AP | Suspected | Low | High (resists hydrolysis) |

Key Insights :

- MDA is a well-documented liver carcinogen and environmental pollutant, with studies confirming its persistence in soil and water .

- Bisphenol AP’s phenolic structure correlates with higher environmental stability but raises concerns about bioaccumulation .

- Toxicity data for 4,4'-(1-Phenylethane-1,1-diyl)dianiline remains sparse, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.